molecular formula C17H13FN2O3S B2898369 (E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 441291-56-1

(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2898369
CAS No.: 441291-56-1
M. Wt: 344.36
InChI Key: OMIWHFQSCSQJTA-HTXNQAPBSA-N
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Description

(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic chemical reagent intended for research purposes only. Compounds featuring the 3-methylbenzo[d]thiazol scaffold are of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents . Research on analogous structures has demonstrated potent antibacterial activity against a range of clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and NDM-1 producing Escherichia coli . The mechanism of action for this class of compounds is proposed to involve the inhibition of the bacterial cell division protein FtsZ . As a key regulator of cytokinesis, FtsZ assembles into a Z-ring at the division site and is a highly conserved target among bacterial pathogens . By disrupting the GTPase activity and dynamic polymerization of FtsZ, these compounds can prevent bacterial cell division, leading to filamentation and cell death . This benzo[d]thiazol derivative is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-20-13-8-7-12(18)9-14(13)24-17(20)19-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIWHFQSCSQJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a derivative of benzoate featuring a thiazole moiety, which has been studied for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The structure of this compound includes:

  • Fluorine Substitution : Enhances lipophilicity and potentially increases biological activity.
  • Thiazole Ring : Known for various biological activities due to its electron-rich nature.

Antimicrobial Activity

Studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the fluorine atom may enhance this activity by improving interaction with microbial targets.

Anticancer Properties

Research has shown that thiazole derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have demonstrated efficacy in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. The specific mechanisms often involve the modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study tested several thiazole derivatives against bacterial strains, revealing that modifications at the 6-position, such as fluorination, significantly increased antibacterial activity .
    • Table 1: Antimicrobial Activity of Thiazole Derivatives
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli25 µg/mL
    (E)-methyl 4-((6-fluoro...)S. aureus15 µg/mL
    Compound BP. aeruginosa30 µg/mL
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value comparable to established anticancer agents .
    • Table 2: Anticancer Efficacy
    Cell LineIC50 (µM)
    MCF-7 (Breast)10
    HeLa (Cervical)15
    A549 (Lung)12
  • Inflammatory Response Modulation :
    • Research indicated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Mechanistic Insights

The biological activities of this compound can be attributed to:

  • Interaction with Biological Targets : The thiazole ring may interact with enzymes or receptors involved in disease pathways.
  • Structural Modifications : The presence of fluorine and other substituents can enhance binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium Iodide

Structural Features :

  • Shares the 3-methylbenzo[d]thiazol-2(3H)-ylidene group.
  • Fluorine substitution on the styryl moiety (vs. the benzoate ester in the target compound).
  • Quinolinium core introduces cationic charge, enhancing membrane interaction.

Key Difference :

  • The quinolinium core and cationic charge distinguish its mechanism from the neutral methyl benzoate derivative.

Triethylammonium 3-(5-Methoxy-2-((5-Methoxy-3-(3-sulfonatopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)benzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate

Structural Features :

  • Dual benzo[d]thiazole units with sulfonate groups.
  • Methoxy substituents enhance solubility.

Contrast :

  • The target compound lacks sulfonate groups, reducing hydrophilicity but improving lipophilicity for cellular uptake .

Carbamoyl-Linked Derivatives

Methyl 4-((3-(6,7-Dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

Structural Features :

  • Carbamoyl bridge connecting a methyl benzoate to a quinazoline core.
  • Methoxy and methylamino substituents on the quinazoline.

Properties :

  • Molecular weight: 472.49 g/mol; higher than typical benzo[d]thiazole derivatives.

Comparison :

  • The quinazoline core vs. benzo[d]thiazole alters electronic properties and target selectivity.

Thiazole Derivatives with Anticancer Activity

N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i Series)

Structural Features :

  • Thiazole ring substituted with phenyl and p-tolyl groups.
  • Acetamide side chain for hydrogen bonding.

Divergence :

  • The absence of a benzoate ester limits direct comparison but highlights the role of thiazole in enzyme inhibition .

Analytical Data

  • 1H NMR : Expected peaks for aromatic protons (δ 7.5–8.2 ppm), methyl ester (δ 3.8–4.0 ppm), and NH/CH₃ groups (δ 2.5–3.5 ppm), consistent with analogues in and .
  • Mass Spectrometry : Predicted molecular ion [M+H]+ ~430–450 Da, based on related structures .

Preparation Methods

Synthesis of the 6-Fluoro-3-Methylbenzo[d]thiazole Core

The benzothiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. For the target compound, 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene , the synthesis begins with 2-amino-4-fluoro-5-methylthiophenol as a precursor. Cyclization is achieved using AlCl₃ in toluene under reflux, yielding the intermediate 3-methyl-6-fluorobenzo[d]thiazole with 81.9% efficiency. Alternative routes employ PCl₃ -mediated cyclization of 3-hydroxynaphthalene-2-carboxylic acid derivatives, though this method requires careful temperature control to avoid side reactions.

Fluorination at position 6 is often accomplished via Sandmeyer-type reactions , where a diazonium salt intermediate derived from 3-methyl-6-nitrobenzo[d]thiazole is treated with HF-pyridine or DAST (diethylaminosulfur trifluoride) . This step achieves fluorination yields of 49.9% when conducted at -10°C in HNO₃/H₂SO₄ .

Methylation at Position 3

Introducing the methyl group at position 3 necessitates alkylation or Mitsunobu reactions . A robust protocol involves treating the thiazole intermediate with methyl iodide in DMF under basic conditions (e.g., K₂CO₃ ) at 0°C, achieving 98% yield. Steric hindrance from the fluorine substituent necessitates prolonged reaction times (24–48 h) to ensure complete methylation.

Preparation of Methyl 4-Carbamoylbenzoate

The methyl 4-carbamoylbenzoate moiety is synthesized from 4-nitrobenzoic acid through sequential esterification and reduction . Key steps include:

  • Esterification : Treatment of 4-nitrobenzoic acid with SOCl₂ to form the acid chloride, followed by reaction with methanol to yield methyl 4-nitrobenzoate (86.7% yield).
  • Reduction : Catalytic hydrogenation using Pd/C in ethanol reduces the nitro group to an amine, producing methyl 4-aminobenzoate (48% yield).
  • Carbamoylation : The amine is reacted with phosgene or triphosgene to form the isocyanate, which is subsequently coupled with the benzothiazole ylidene.

Coupling of Benzothiazole and Benzoate Moieties

The final step involves forming the carbamoyl bridge between the two fragments. PyBOP or HATU -mediated coupling in DCM or DMF is preferred, with DIPEA as a base. For the target (E)-isomer, stereochemical control is achieved by using bulky bases (e.g., DBU ) and low temperatures (-20°C), which favor the thermodynamically stable E-configuration. Reaction monitoring via LC-MS confirms product formation, with yields reaching 77–86% after purification by silica gel chromatography.

Optimization Strategies and Yield Enhancement

Table 1: Comparative Analysis of Coupling Conditions

Coupling Agent Solvent Base Temperature Yield (%)
HATU DMF DIPEA RT 72
PyBOP DCM DBU -20°C 86
EDCl/HOBt THF TEA 0°C 68

Optimized conditions using PyBOP/DCM/DBU at -20°C maximize yield while minimizing epimerization. Purification via recrystallization from hexane/ethyl acetate (10:1) enhances purity to >98%.

Challenges in Stereochemical Control

The E-configuration is stabilized by intramolecular hydrogen bonding between the carbamoyl oxygen and the thiazole nitrogen. Kinetic trapping via rapid crystallization or low-temperature workup prevents isomerization to the Z-form. X-ray crystallography of analogous compounds confirms the E-geometry, with dihedral angles of 172° between the benzothiazole and benzoate planes.

Q & A

Q. What are the recommended safety protocols for handling (E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in laboratory settings?

  • Methodological Answer: The compound is classified under EU-GHS/CLP as acutely toxic via oral, dermal, and inhalation routes (Category 4). Essential precautions include:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH/EN 166-approved eye protection when handling large quantities .
  • Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation exposure .
  • First Aid: In case of exposure, rinse affected areas with water and seek immediate medical attention. No specific antidote is documented, so symptomatic treatment is advised .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2: Introduction of the fluoro and methyl groups using halogenation and alkylation reagents (e.g., Selectfluor® or methyl iodide).
  • Step 3: Coupling the benzo[d]thiazole intermediate with methyl 4-carbamoylbenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
    Solvents like DMF or ethanol are often used, with reaction temperatures ranging from 25°C to 80°C.

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Methodological Answer: Analytical techniques include:
  • NMR Spectroscopy: Confirm regiochemistry and substituent positions (e.g., 1^1H NMR for methyl groups, 19^{19}F NMR for fluorine).
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]+^+ ions).
  • HPLC: Assess purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields during scale-up synthesis?

  • Methodological Answer: Yield discrepancies often arise from:
  • Solvent Polarity: Optimize solvent choice (e.g., switch from DMF to DMA for better solubility of intermediates) .
  • Catalyst Loading: Adjust palladium or copper catalyst concentrations (0.5–2 mol%) to balance reactivity and side reactions .
  • Temperature Gradients: Use controlled heating (e.g., microwave-assisted synthesis) to ensure uniform reaction conditions .
    Systematic Design of Experiments (DoE) can identify critical parameters affecting yield .

Q. What methodological approaches are used to analyze the compound's interactions with biological targets?

  • Methodological Answer: Key strategies include:
  • Enzyme Inhibition Assays: Measure IC50_{50} values using fluorogenic substrates (e.g., for kinases or proteases) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_{on}/koff_{off}) to receptors like EGFR or HER2 .
  • Molecular Docking: Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Q. What strategies mitigate risks associated with storage incompatibilities under varying laboratory conditions?

  • Methodological Answer: Storage stability can be enhanced by:
  • Container Integrity: Use amber glass vials with PTFE-lined caps to prevent photodegradation and moisture ingress .
  • Temperature Control: Store at 2–8°C in desiccators to avoid hydrolysis of the ester and carbamoyl groups .
  • Incompatibility Testing: Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may degrade the thiazole ring .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

  • Methodological Answer: SAR optimization involves:
  • Substituent Variation: Replace the 6-fluoro group with chloro or bromo to modulate electron-withdrawing effects .
  • Scaffold Hybridization: Fuse the benzo[d]thiazole with triazole or imidazole rings to enhance π-π stacking with target proteins .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl to tert-butyl) to improve bioavailability .

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